

Head-to-head comparison of AZ7550 hydrochloride and AZ5104 metabolites

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Compound of Interest

Compound Name: AZ7550 hydrochloride

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Head-to-Head Comparison: AZ7550 Hydrochloride and AZ5104 Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key active metabolites of osimertinib: **AZ7550 hydrochloride** and AZ5104. Both metabolites are products of CYP3A4/5-mediated demethylation and contribute to the overall pharmacological profile of the parent drug, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] [3] This document summarizes their distinct mechanisms of action, in vitro potency, and pharmacokinetic properties, supported by detailed experimental protocols and visual diagrams to facilitate a clear understanding for research and drug development applications.

Executive Summary

AZ7550 hydrochloride and AZ5104, while originating from the same parent compound, exhibit divergent primary targets and potency profiles. **AZ7550 hydrochloride** is characterized as an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R). In contrast, AZ5104 is a potent inhibitor of EGFR, demonstrating greater potency against both mutant and wild-type EGFR than osimertinib itself.[1] This distinction in primary targets suggests different potential applications and off-target effects that are critical for researchers to consider.



Data Presentation: In Vitro Potency and Cellular Activity

The following tables summarize the in vitro inhibitory and anti-proliferative activities of **AZ7550 hydrochloride** and AZ5104 against various targets and cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC50)

Compound	Target	IC50
AZ7550 hydrochloride	IGF-1R	1.6 μΜ
AZ5104	EGFRL858R/T790M	1 nM
EGFRL858R	6 nM	
EGFRL861Q	1 nM	_
EGFR (Wild-Type)	25 nM	_
ErbB4	7 nM	_

Table 2: Comparative Anti-proliferative Activity (GI50)

Compound	Cell Line	EGFR Status	GI50
AZ7550 hydrochloride	H1975	Double Mutant (DM)	19 nM
PC9	Activating Mutant (AM)	15 nM	
Calu3	Wild-Type (WT)	537 nM	
AZ5104	H1975	T790M/L858R	3.3 nM
PC-9	ex19del	2.6 nM	
Calu 3	Wild-Type (WT)	80 nM	_
NCI-H2073	Wild-Type (WT)	53 nM	



Pharmacokinetic Profiles

Both AZ7550 and AZ5104 circulate at approximately 10% of the exposure of the parent compound, osimertinib.[1][3] However, their pharmacokinetic properties differ in key aspects. AZ7550 is noted to have a longer half-life, which may lead to higher accumulation with chronic dosing.[1] Conversely, AZ5104, while having a shorter half-life, exhibits higher potency, particularly against wild-type EGFR, which could contribute to off-target toxicities.[1] In preclinical mouse models, AZ5104 exposure in tumors was observed to be somewhat lower than in plasma, and it was not detectable in the brain, whereas the parent compound, osimertinib, showed significant brain distribution.[4]

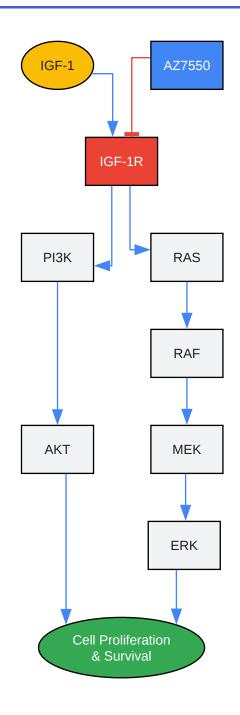
Signaling Pathways and Mechanism of Action

The distinct primary targets of AZ7550 and AZ5104 result in the inhibition of different downstream signaling pathways.

AZ7550 and the IGF-1R Pathway:

AZ7550 primarily targets IGF-1R, a receptor tyrosine kinase crucial for cell growth and survival. Inhibition of IGF-1R by AZ7550 would be expected to disrupt the PI3K/AKT and MAPK/ERK signaling cascades, leading to decreased cell proliferation and survival.





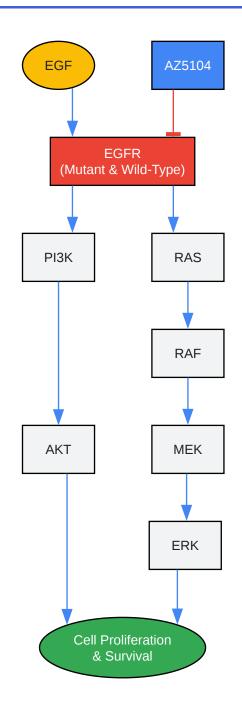
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Caption: AZ7550 inhibits the IGF-1R signaling pathway.

AZ5104 and the EGFR Pathway:

AZ5104 potently inhibits both mutant and wild-type EGFR. This inhibition blocks the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for the proliferation and survival of EGFR-driven cancer cells.[5]





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Caption: AZ5104 inhibits the EGFR signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (General Protocol)



This protocol describes a general method for determining the IC50 values of compounds against their target kinases.



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Caption: General workflow for an in vitro kinase assay.

Materials:

- Purified recombinant EGFR or IGF-1R enzyme
- Kinase-specific peptide substrate
- Adenosine triphosphate (ATP)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds (AZ7550 hydrochloride, AZ5104) serially diluted in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
- 96-well or 384-well assay plates
- Microplate reader

Procedure:

- Reagent Preparation: Prepare stock solutions of the kinase, substrate, ATP, and test compounds in the kinase assay buffer. The final DMSO concentration should typically not exceed 1%.
- Kinase Reaction:



- Add the diluted kinase enzyme to the wells of the assay plate.
- Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells.
- Pre-incubate the plate at the desired temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at the reaction temperature for a set duration (e.g., 60 minutes).

Detection:

- Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6][7]
- Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[6][7]

Data Analysis:

- Measure the signal (e.g., luminescence) using a microplate reader.
- Plot the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and proliferation.[8][9]





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Caption: Workflow for a typical MTT cell proliferation assay.

Materials:

- Cancer cell lines (e.g., H1975, PC9, Calu3)
- Complete cell culture medium
- Test compounds (AZ7550 hydrochloride, AZ5104)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
- 96-well tissue culture plates
- Spectrophotometer (plate reader)

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-treated controls.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified
 5% CO₂ incubator.
- MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]



 Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell growth inhibition against the logarithm of the compound concentration and determine the GI50 value.

Conclusion

AZ7550 hydrochloride and AZ5104, as active metabolites of osimertinib, present distinct pharmacological profiles. AZ5104 is a highly potent EGFR inhibitor with activity against both mutant and wild-type receptors, while AZ7550 hydrochloride primarily targets IGF-1R. This head-to-head comparison, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in the field of oncology and drug development to inform further investigation and the design of novel therapeutic strategies. The differential target selectivity and pharmacokinetic properties of these metabolites underscore the complexity of drug metabolism and its implications for both efficacy and potential toxicities.

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